molecular formula C18H12ClN3O3S B2521033 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 912766-25-7

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2521033
CAS No.: 912766-25-7
M. Wt: 385.82
InChI Key: HOVOPPRTRYXVND-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H12ClN3O3S and its molecular weight is 385.82. The purity is usually 95%.
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Biological Activity

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound belonging to the class of thiazole derivatives. Compounds in this category are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C15H12ClN3O3SC_{15}H_{12}ClN_{3}O_{3}S. The structural features include a thiazole ring and an isoindoline moiety, which are crucial for its biological activity.

PropertyValue
Molecular Weight335.79 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
CAS NumberNot specified

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the thiazole ring enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes.

Case Study : A derivative of the thiazole class was tested against multiple strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations. This suggests a potential for developing new antimicrobial agents from similar compounds.

Anticancer Activity

Thiazoles are also recognized for their anticancer properties. Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation.

Research Findings :

  • In vitro studies demonstrated that compounds with similar structures to this compound effectively inhibited the proliferation of cancer cell lines.
  • The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by modulating pro-inflammatory cytokines. Thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to cytotoxic effects in rapidly dividing cells.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O3S/c1-9-12(19)6-7-13-15(9)21-18(26-13)20-14(23)8-22-16(24)10-4-2-3-5-11(10)17(22)25/h2-7H,8H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVOPPRTRYXVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.